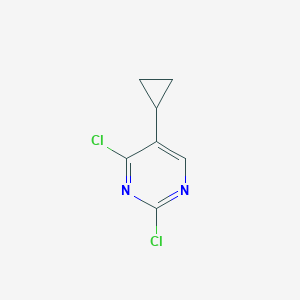

2,4-Dichloro-5-cyclopropylpyrimidine

Description

Properties

IUPAC Name |

2,4-dichloro-5-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c8-6-5(4-1-2-4)3-10-7(9)11-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSKKVUKDFJQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190379-86-2 | |

| Record name | 2,4-dichloro-5-cyclopropylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dichloro-5-cyclopropylpyrimidine chemical properties

The following technical guide details the chemical properties, synthesis, and reactivity of 2,4-Dichloro-5-cyclopropylpyrimidine , a critical intermediate in the development of nucleoside analogs and kinase inhibitors.

Executive Summary & Structural Analysis

2,4-Dichloro-5-cyclopropylpyrimidine is a pyrimidine scaffold characterized by two electrophilic sites (C2, C4) and a lipophilic, sterically demanding cyclopropyl group at the C5 position. It serves as a high-value building block in medicinal chemistry, particularly for introducing metabolic stability and hydrophobic interactions into drug candidates without significantly increasing molecular weight.

Physicochemical Profile

The cyclopropyl group at C5 imparts unique electronic and steric properties compared to standard alkyl (methyl/ethyl) or halo (fluoro/bromo) substituents:

-

Electronic Effect: The cyclopropyl ring acts as a weak electron donor via hyperconjugation (

), slightly deactivating the pyrimidine ring toward nucleophilic attack compared to 5-H or 5-F analogs, yet retaining sufficient electrophilicity for -

Steric Influence: The bond angle strain (~60°) and bulk of the cyclopropyl group create a "steric wall" proximal to the C4 position. This reinforces regioselectivity but requires optimized conditions for introducing bulky nucleophiles at C4.

| Property | Value / Description | Source/Inference |

| Molecular Formula | Calculated | |

| Molecular Weight | 189.04 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Analogous to 5-alkyl-2,4-dichloropyrimidines |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water | Lipophilic core |

| Key Reactivity | Regioselective | Validated by patent data [1] |

Synthetic Architecture (Self-Validating Protocol)

The synthesis of 2,4-dichloro-5-cyclopropylpyrimidine relies on the construction of the pyrimidine dione core followed by deformylative chlorination. This route is preferred over direct coupling to 2,4-dichloropyrimidine due to the instability of 5-metallated dichloropyrimidines.

Step 1: Synthesis of 5-Cyclopropyluracil

The precursor, 5-cyclopropyluracil, is synthesized via the condensation of a cyclopropyl-substituted

Step 2: Chlorination (The Critical Step)

Conversion of the uracil to the dichloro- derivative requires phosphorus oxychloride (

Protocol:

-

Charge: Suspend 5-cyclopropyluracil (1.0 eq) in

(excess, ~5-8 eq). -

Activation: Add N,N-dimethylaniline (1.5 eq) dropwise at 0°C. Reasoning: Exothermic control prevents decomposition of the cyclopropyl ring, which is acid-sensitive.

-

Reflux: Heat to 90-100°C for 3-5 hours. Monitor by LCMS for disappearance of the monochloro-intermediate.

-

Quench: Pour reaction mixture onto crushed ice/water with vigorous stirring. Maintain Temp < 20°C. Critical: The cyclopropyl group can ring-open under hot acidic aqueous conditions.

-

Extraction: Extract immediately with Dichloromethane (DCM). Wash with

to remove residual acid.

Visualization: Synthetic Pathway

Caption: Step-wise conversion of 5-cyclopropyluracil to the dichloro-target, highlighting thermal control points to preserve the cyclopropyl ring.

Reactivity & Regioselectivity

The functionalization of 2,4-dichloro-5-cyclopropylpyrimidine is governed by the principles of Nucleophilic Aromatic Substitution (

The C4 Selectivity Rule

Despite the steric bulk of the cyclopropyl group at C5, nucleophilic attack occurs preferentially at C4 .

-

Mechanism: The nitrogen at N3 provides lone-pair repulsion against nucleophiles approaching C2. Furthermore, the Meisenheimer intermediate formed by attack at C4 is stabilized by the para-nitrogen (N1).

-

Validation: Reaction with benzene-1,2-diamine yields the C4-substituted product exclusively, as cited in patent literature [1].

Impact of the Cyclopropyl Group

Unlike electron-donating groups like methoxy (-OMe) which can sometimes invert selectivity to C2, the cyclopropyl group is not a strong enough donor to override the intrinsic C4 preference. However, it does reduce the reaction rate compared to 5-H analogs due to:

-

Steric Hindrance: The C5-cyclopropyl group shields the C4-Cl bond.

-

Electronic Deactivation: Slight electron donation increases the electron density of the ring, making it less electrophilic.

Experimental Implication: Higher temperatures or stronger bases (e.g.,

Visualization: Regioselectivity Logic

Caption: Logical flow of S_NAr regioselectivity. The C4 pathway is kinetically favored due to electronic stabilization and lack of lone-pair repulsion.

Handling, Stability & Safety

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis of C-Cl bonds yields the inactive uracil).

-

Cyclopropyl Stability: Avoid strong Lewis acids (

, -

Hazards: Corrosive and sensitizing. Use double-gloving (Nitrile) and handle in a fume hood.

References

-

Patent Application CN113896744B. A selective EGFR inhibitor. (2022).[1] Describes the use of 5-cyclopropyl-2,4-dichloropyrimidine as a starting material (Paragraph 0124).

-

Peters, D., Hörnfeldt, A. B., & Gronowitz, S. (1991).[2][3] Synthesis of 5-cyclopropyluracil and 5-cyclopropylcytosine by the palladium(0)-catalyzed coupling reaction. Journal of Heterocyclic Chemistry, 28(6), 1629–1631.[2]

-

Basnak, I., & Farkas, J. (1976). The synthesis of 5-cyclopropyluracil.[1] Collection of Czechoslovak Chemical Communications, 41(1), 311–316.

Sources

The Synthetic Chemist's Guide to 2,4-Dichloro-5-cyclopropylpyrimidine: A Profile of a Privileged Scaffold

Introduction: The Value Proposition of the 5-Cyclopropylpyrimidine Core

In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active agents, from anticancer to antiviral drugs.[1] Its nitrogen atoms provide crucial hydrogen bonding points, while the aromatic system serves as a rigid core for orienting functional groups. The strategic introduction of substituents allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

This guide focuses on a particularly valuable derivative: 2,4-dichloro-5-cyclopropylpyrimidine . The utility of this reagent is threefold:

-

Orthogonal Chemical Handles: The two chlorine atoms at the C2 and C4 positions serve as versatile leaving groups for sequential functionalization. Their inherently different reactivities allow for controlled, stepwise introduction of diverse substituents.

-

The Cyclopropyl Modulator: The C5-cyclopropyl group is more than a simple steric element. As a strained, sp²-rich ring, it acts as a weak σ-electron-donating group, subtly modulating the electronic character of the pyrimidine core. Furthermore, its rigid, three-dimensional nature can provide favorable interactions within protein binding pockets and often improves metabolic stability.

-

Synthetic Accessibility: As will be detailed, the title compound can be readily prepared from common starting materials, making it an attractive building block for both discovery and scale-up campaigns.

This document provides an in-depth technical overview of the synthesis and reactivity of 2,4-dichloro-5-cyclopropylpyrimidine, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Synthesis of the Core Scaffold

The most reliable and scalable approach to 2,4-dichloro-5-cyclopropylpyrimidine begins with the corresponding dihydroxy-pyrimidine precursor, 5-cyclopropyluracil. This precursor is a known compound accessible through established synthetic methodologies.[2] The subsequent chlorination is a standard transformation in heterocyclic chemistry, typically employing phosphorus oxychloride (POCl₃) or a combination of thionyl chloride (SOCl₂) and a catalyst.[3][4]

The choice of chlorinating agent and conditions is critical. Phosphorus oxychloride is a powerful and common reagent for this type of transformation. The reaction proceeds via the formation of phosphate esters at the hydroxyl groups, which are then displaced by chloride ions. The addition of a tertiary amine base, such as N,N-dimethylaniline or N,N-diisopropylethylamine, is often used to scavenge the HCl generated during the reaction, preventing unwanted side reactions and driving the equilibrium towards the product.[4][5]

Experimental Protocol: Synthesis of 2,4-Dichloro-5-cyclopropylpyrimidine

Disclaimer: This protocol is an illustrative example adapted from standard procedures for the chlorination of uracil derivatives.[5] Researchers must conduct their own risk assessment and reaction optimization.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 5-cyclopropyluracil (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5-10 eq) as the solvent and chlorinating agent.

-

Base Addition: Slowly add N,N-dimethylaniline (1.5 - 2.0 eq) to the stirred suspension. The addition may be exothermic and should be controlled with an ice bath if necessary.[4]

-

Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice. This step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2,4-dichloro-5-cyclopropylpyrimidine.

Core Reactivity: A Tale of Two Chlorines

The reactivity of 2,4-dichloro-5-cyclopropylpyrimidine is dominated by nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions. The key to its synthetic utility lies in the differential reactivity of the C2 and C4 positions.

For unsubstituted 2,4-dichloropyrimidine, the general order of reactivity towards nucleophiles is C4 > C2 . This preference is primarily governed by electronics. The C4 position is para to the N1 nitrogen and ortho to the N3 nitrogen, making it more electron-deficient and thus more susceptible to nucleophilic attack. The C2 position is situated between two nitrogen atoms, which can lead to some lone pair repulsion with the incoming nucleophile.

The C5-cyclopropyl group, being weakly electron-donating, slightly deactivates the entire ring towards SₙAr. However, this effect is generally not strong enough to override the inherent electronic preference for C4 attack. Therefore, for most reactions, monosubstitution is highly regioselective at the C4 position .

Caption: General reactivity pathways for 2,4-dichloro-5-cyclopropylpyrimidine.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is the most common transformation for this scaffold. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Caption: Competing SₙAr pathways at the C4 and C2 positions.

Reactions with N-Nucleophiles (Amines)

Amination is a cornerstone of drug synthesis. With primary and secondary amines, 2,4-dichloro-5-cyclopropylpyrimidine is expected to react selectively at the C4 position under mild thermal conditions or with the aid of a non-nucleophilic base.

It is noteworthy that for 2,4-dichloropyrimidines with a strong electron-withdrawing group at C5 (e.g., nitro), tertiary amines can show excellent C2 selectivity. While the cyclopropyl group is donating, researchers should be aware of this potential shift in regioselectivity, especially if forcing conditions or unusual amine nucleophiles are employed.

Experimental Protocol: C4-Selective Amination

Disclaimer: This protocol is a representative example and may require optimization for specific amines.

-

Setup: In a sealed vial, dissolve 2,4-dichloro-5-cyclopropylpyrimidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or a polar protic solvent like isopropanol.

-

Reagent Addition: Add the desired amine (1.1-1.5 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography to yield the 2-chloro-4-amino-5-cyclopropylpyrimidine product.

Reactions with O- and S-Nucleophiles

Reactions with alkoxides (RO⁻), phenoxides (ArO⁻), and thiolates (RS⁻) also proceed with high selectivity for the C4 position. These reactions are typically run in the presence of a base (e.g., NaH, K₂CO₃) to generate the nucleophile in situ.

| Nucleophile Type | Typical Conditions | Expected Major Product |

| Primary/Secondary Amine | DIPEA, i-PrOH, 80 °C | C4-Amino |

| Aniline | Acid catalysis or Base, 100 °C | C4-Anilino |

| Alcohol (ROH) | NaH, THF, RT to 60 °C | C4-Alkoxy |

| Thiol (RSH) | K₂CO₃, DMF, RT | C4-Thioether |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide powerful methods for forming C-C and C-N bonds, and they exhibit strong regioselectivity with 2,4-dichloropyrimidines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between the pyrimidine core and various aryl or vinyl groups. For 2,4-dichloropyrimidines, the oxidative addition of the palladium(0) catalyst occurs preferentially at the more electron-deficient C4 position.[2] Microwave-assisted protocols can significantly accelerate this transformation.[1]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

Disclaimer: This microwave protocol is adapted from general procedures and requires specific optimization.[1]

-

Setup: To a microwave vial, add 2,4-dichloro-5-cyclopropylpyrimidine (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.5-2 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent: Add a degassed solvent mixture, typically dioxane/water or DME/water.

-

Reaction: Seal the vial and heat in a microwave reactor to 120-150 °C for 15-30 minutes.

-

Work-up & Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the 2-chloro-4-aryl-5-cyclopropylpyrimidine.

Buchwald-Hartwig Amination

As an alternative to SₙAr, the Buchwald-Hartwig amination offers a complementary and often milder method for C-N bond formation. This reaction also generally proceeds with high selectivity at the C4 position. It is particularly useful for coupling less nucleophilic amines or for substrates where SₙAr reactions are sluggish. The choice of palladium precursor and phosphine ligand is crucial for catalytic efficiency.

Exploiting Regioselectivity: The Sequential Functionalization Strategy

The high C4-selectivity is not a limitation but a strategic advantage. It allows for a robust and predictable two-step functionalization of the pyrimidine core, which is invaluable in constructing complex molecules and libraries for drug discovery.

Caption: Workflow for the sequential functionalization of the pyrimidine core.

This stepwise approach enables the synthesis of 2,4-disubstituted pyrimidines where the substituents at C2 and C4 are different, providing access to a vast and diverse chemical space from a single, readily available starting material.

Conclusion

2,4-Dichloro-5-cyclopropylpyrimidine is a potent synthetic building block whose reactivity is defined by the predictable and controllable sequential functionalization of its C4 and C2 positions. The high regioselectivity observed in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions overwhelmingly favors initial substitution at the C4 position. This inherent electronic preference, modulated by the C5-cyclopropyl group, provides a reliable platform for the strategic construction of complex, multi-substituted pyrimidines. Understanding and exploiting this reactivity profile empowers chemists to efficiently generate novel molecular architectures for the discovery and development of next-generation therapeutics.

References

- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

- CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine.

-

WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. WIPO Patentscope. [Link]

-

Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

-

The synthesis of 5 cyclopropyluracil. LookChem. [Link]

-

Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... ResearchGate. [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]

-

Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Xiandai Huagong. [Link]

- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

-

Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. Angewandte Chemie. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Process Chemistry of 2,4-Dichloro-5-cyclopropylpyrimidine

The following technical guide details the solubility profile, physicochemical properties, and process chemistry applications of 2,4-Dichloro-5-cyclopropylpyrimidine . This document is structured to support researchers in optimizing synthesis, extraction, and purification workflows involving this critical intermediate.

Executive Summary

2,4-Dichloro-5-cyclopropylpyrimidine (CAS: 166337-56-0) is a highly reactive electrophilic intermediate used primarily in the synthesis of kinase inhibitors (e.g., IRAK4, Axl) and antiviral agents.[1] Its chemical behavior is defined by the lability of the chlorine atoms at the C2 and C4 positions, which facilitates Nucleophilic Aromatic Substitution (SNAr).

Understanding its solubility profile is critical for two reasons:

-

Reaction Optimization: High solubility in aprotic polar solvents (DMF, DMSO) and non-polar chlorinated solvents (DCE, DCM) is required for efficient SNAr reactions.

-

Workup & Stability: The compound is lipophilic and practically insoluble in water. However, it is moisture-sensitive; aqueous solubility data effectively describes a "hydrolytic degradation window" rather than a stable thermodynamic equilibrium.

Physicochemical Characterization

Before establishing solubility protocols, the fundamental properties governing the compound's phase behavior must be defined.

| Property | Data | Context |

| Chemical Formula | C₇H₆Cl₂N₂ | Pyrimidine core with lipophilic cyclopropyl tail.[2][3] |

| Molecular Weight | 189.04 g/mol | Low MW facilitates high solubility in organics. |

| Physical State | Pale Yellow Oil / Amorphous Solid | Often an oil upon isolation; solidifies at high purity/low temp. |

| LogP (Predicted) | ~2.5 – 3.1 | Moderately lipophilic; partitions strongly into organic phases. |

| pKa (Conjugate Acid) | ~ -1.5 to -2.0 | Extremely weak base due to electron-withdrawing chlorines. |

| Hydrolytic Stability | Low | Susceptible to hydrolysis in aqueous media (Cl → OH). |

Solubility Profile

Organic Solvent Solubility

The compound exhibits high solubility in a wide range of organic solvents, driven by its low molecular weight and lack of strong hydrogen-bond donating groups.

-

Chlorinated Solvents (DCM, DCE, Chloroform): Miscible / Highly Soluble.

-

Application: These are the preferred solvents for synthesis (e.g., chlorination of 5-cyclopropyluracil with POCl₃) and extraction.

-

-

Polar Aprotic Solvents (DMF, DMSO, ACN): Soluble (>100 mg/mL).

-

Application: Crucial for SNAr reactions where nucleophiles (amines, anilines) require polar media to react with the pyrimidine core.

-

-

Esters & Ethers (Ethyl Acetate, THF): Soluble.

-

Application: Ethyl Acetate is the standard solvent for liquid-liquid extraction (workup) following synthesis.

-

Aqueous Solubility & Hydrolysis Risk

2,4-Dichloro-5-cyclopropylpyrimidine is practically insoluble in water. However, "insolubility" does not equate to "stability."

-

Neutral pH: Insoluble. Forms an oil/emulsion. Slow hydrolysis may occur at the interface.

-

Acidic/Basic pH: Accelerates hydrolysis. The C4-chlorine is particularly labile, leading to the formation of 2-chloro-5-cyclopropyl-4(3H)-pyrimidinone (monohydrolysis product), which precipitates as a solid due to increased polarity.

Solubility Data Summary Table

| Solvent System | Solubility Rating | Operational Note |

| Dichloromethane (DCM) | High (>500 mg/mL) | Ideal for transport and chromatography loading. |

| Ethyl Acetate (EtOAc) | High (>200 mg/mL) | Primary extraction solvent. |

| Acetonitrile (MeCN) | High | Preferred solvent for SNAr reactions under reflux. |

| Water | Negligible (<1 mg/mL) | Warning: Prolonged contact causes degradation. |

| Hexanes/Heptane | Moderate | Used as an anti-solvent to induce precipitation/crystallization. |

Process Chemistry Applications

Synthesis & Workup Workflow

The solubility differential between the organic product and the aqueous byproducts is the basis for purification. The following diagram illustrates the standard workflow for isolating the compound after synthesizing it from 5-cyclopropyluracil.

Figure 1: Isolation workflow relying on the high lipophilicity of 2,4-dichloro-5-cyclopropylpyrimidine to separate it from water-soluble acidic byproducts.

Reactivity-Solubility Coupling (SNAr)

In drug development (e.g., IRAK4 inhibitors), this intermediate is reacted with amines. The choice of solvent controls the regioselectivity (C4 vs. C2 substitution).

-

Non-polar solvents (DCM/THF): Often favor C4 substitution due to steric control.

-

Polar solvents (EtOH/Water mixtures): Can lead to hydrolysis side-products; strictly anhydrous polar solvents (DMF/DMSO) are recommended.

Experimental Protocols

Determination of Operational Solubility (Shake-Flask Method)

Note: Due to hydrolytic instability, standard aqueous equilibrium solubility tests (24-48h) are invalid. Use this rapid protocol for organic solvents.

-

Preparation: Weigh 50 mg of 2,4-dichloro-5-cyclopropylpyrimidine into a 4 mL glass vial.

-

Solvent Addition: Add the target organic solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Endpoint: Record the volume required for complete dissolution (clear solution).

-

Calculation:

.

Extraction Efficiency Protocol

To validate extraction from aqueous reaction quenches:

-

Dissolve 100 mg of compound in 5 mL EtOAc.

-

Add 5 mL Water (pH 7). Shake vigorously for 1 min.

-

Allow phases to separate.

-

Analyze the aqueous layer via HPLC.

-

Expected Result: < 0.1% peak area in aqueous phase (confirming LogP > 2.5).

-

Safety & Handling

-

Hazard: The compound is a potent skin sensitizer and irritant (similar to other dichloropyrimidines).

-

Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Moisture ingress will cause the formation of white crystalline precipitates (hydrolysis products), rendering the material impure.

-

Solvent Incompatibility: Avoid alcohols (MeOH, EtOH) for long-term storage, as slow alcoholysis (exchange of Cl for OMe/OEt) can occur.

References

- Fraley, M. E., et al. "Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2002.

-

IRAK4 Inhibitor Application

-

Kim, K., et al. "Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2025.[3]

-

Source:

- Relevance: Details the specific use of 2,4-dichloro-5-cyclopropylpyrimidine in SNAr reactions, including workup procedures (EtOAc extraction)

-

-

General Pyrimidine Properties

-

Patent Literature

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-5-cyclopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 2,4-dichloro-5-cyclopropylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes predicted ¹H NMR, ¹³C NMR, and mass spectrometry data based on established spectroscopic principles and data from structurally analogous compounds. The document offers a comprehensive interpretation of the predicted spectra, explaining the rationale behind chemical shifts, coupling constants, and fragmentation patterns. Methodologies for sample preparation and data acquisition are also discussed, providing a framework for the experimental characterization of this and similar molecules.

Introduction: The Significance of 2,4-Dichloro-5-cyclopropylpyrimidine

Substituted pyrimidines are a cornerstone in drug discovery and development, forming the core scaffold of numerous therapeutic agents. The unique electronic properties of the pyrimidine ring, combined with the diverse functionalities that can be introduced at various positions, make them privileged structures in medicinal chemistry. The title compound, 2,4-dichloro-5-cyclopropylpyrimidine, incorporates several key features:

-

Dichloropyrimidine Core: The two chlorine atoms at the 2 and 4 positions act as versatile synthetic handles, enabling nucleophilic aromatic substitution (SNAr) reactions to introduce a wide range of substituents. The regioselectivity of these substitutions is a critical aspect of synthetic design.

-

Cyclopropyl Moiety: The cyclopropyl group at the 5-position is a valuable bioisostere for a phenyl ring or other larger groups. Its compact, rigid nature can impart favorable conformational properties and improve metabolic stability and binding affinity.

Accurate structural elucidation is paramount in the synthesis and application of such novel compounds. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for unambiguous characterization. This guide provides an in-depth exploration of the expected spectroscopic data for 2,4-dichloro-5-cyclopropylpyrimidine.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of NMR and mass spectrometry. Experimental verification is required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

2.1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to reveal the electronic environment of the protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | Singlet | 1H | H6 | The proton at the 6-position of the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the two nitrogen atoms and the two chlorine atoms. |

| ~2.1-2.3 | Multiplet | 1H | H1' | The methine proton of the cyclopropyl group is deshielded by the pyrimidine ring. |

| ~1.1-1.3 | Multiplet | 2H | H2'a, H3'a | Diastereotopic methylene protons on the cyclopropyl ring. |

| ~0.8-1.0 | Multiplet | 2H | H2'b, H3'b | Diastereotopic methylene protons on the cyclopropyl ring. |

2.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C2/C4 | The carbon atoms bonded to chlorine are expected to be significantly deshielded. The exact assignment would require further 2D NMR experiments. |

| ~162 | C2/C4 | The carbon atoms bonded to chlorine are expected to be significantly deshielded. The exact assignment would require further 2D NMR experiments. |

| ~158 | C6 | The carbon atom bearing the H6 proton is deshielded by the adjacent nitrogen atoms. |

| ~120 | C5 | The carbon atom attached to the cyclopropyl group will have a chemical shift influenced by both the ring and the substituent. |

| ~15 | C1' | The methine carbon of the cyclopropyl group. |

| ~10 | C2'/C3' | The methylene carbons of the cyclopropyl group are typically found in the upfield region of the spectrum. |

2.1.3. Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Acquire a proton-decoupled one-dimensional ¹³C spectrum.

-

(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of the molecular weight and elemental composition.

2.2.1. Predicted Mass Spectrum Data

| m/z | Predicted Fragment | Rationale |

| 188/190/192 | [M]⁺ | The molecular ion peak. The isotopic pattern with three peaks in an approximate 9:6:1 ratio is characteristic of a molecule containing two chlorine atoms. |

| 153/155 | [M - Cl]⁺ | Loss of a chlorine atom is a common fragmentation pathway for chlorinated compounds. The isotopic pattern will be characteristic of one chlorine atom. |

| 147 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group. |

| 112 | [M - C₃H₅ - Cl]⁺ | Subsequent loss of a chlorine atom from the previous fragment. |

2.2.2. Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

Alternatively, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used.

-

-

Ionization Method:

-

Electron Ionization (EI) is a common method for GC-MS and typically provides extensive fragmentation, which is useful for structural elucidation.

-

ESI and APCI are softer ionization techniques that often result in a more prominent molecular ion peak.

-

-

Mass Analyzer:

-

A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

In-depth Interpretation and Rationale

Analysis of Predicted NMR Spectra

The predicted NMR spectra are based on the additive effects of the substituents on the pyrimidine ring. The two chlorine atoms are strongly electron-withdrawing, leading to a general deshielding of the pyrimidine ring protons and carbons. The cyclopropyl group, while being a saturated alkyl substituent, has unique electronic properties due to its strained ring system, which can influence the chemical shifts of adjacent nuclei.

Diagram of Molecular Structure and Proton/Carbon Numbering

Caption: Numbering scheme for 2,4-dichloro-5-cyclopropylpyrimidine.

Analysis of Predicted Mass Spectrum

The fragmentation pattern in mass spectrometry is governed by the stability of the resulting ions. For 2,4-dichloro-5-cyclopropylpyrimidine, the presence of two chlorine atoms will be the most telling feature in the low-resolution mass spectrum due to the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). High-resolution mass spectrometry would allow for the confirmation of the elemental formula by providing a highly accurate mass measurement of the molecular ion.

Diagram of Key Mass Spectrometry Fragmentation Pathways

Caption: Predicted major fragmentation pathways.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of 2,4-dichloro-5-cyclopropylpyrimidine. The predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, along with the detailed interpretation, serve as a valuable resource for researchers working on the synthesis and characterization of this and related compounds. The outlined experimental protocols offer a standardized approach to obtaining high-quality data. While these predictions are based on sound scientific principles, it is imperative that they are validated through experimental studies. The spectroscopic characterization of novel molecules is a critical step in advancing the fields of drug discovery and materials science, and this guide aims to facilitate that process.

References

Due to the lack of direct experimental data for 2,4-dichloro-5-cyclopropylpyrimidine, this guide has been constructed based on general principles of spectroscopy and data from analogous compounds found in chemical databases and scientific literature. For further reading on the spectroscopy of pyrimidines and related heterocyclic compounds, the following resources are recommended:

-

PubChem Compound Database. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Emerging Therapeutic Potential of 2,4-Dichloro-5-cyclopropylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] Among the vast chemical space of pyrimidine derivatives, those featuring a cyclopropyl group at the 5-position are gaining increasing attention for their potential to modulate various biological targets with high potency and selectivity. This technical guide provides an in-depth exploration of the prospective biological activities of 2,4-dichloro-5-cyclopropylpyrimidine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By examining the structure-activity relationships (SAR) of analogous compounds and detailing relevant experimental protocols, this document aims to catalyze further investigation into this promising class of molecules.

Introduction: The Strategic Importance of the 5-Cyclopropylpyrimidine Scaffold

The introduction of a cyclopropyl moiety into small molecule drug candidates is a well-established strategy in medicinal chemistry to enhance potency, metabolic stability, and target engagement.[3] The rigid, three-dimensional nature of the cyclopropyl ring can enforce favorable conformations for binding to biological targets and can serve as a bioisosteric replacement for other functional groups.[3] When appended to the pyrimidine core, particularly at the 5-position, the cyclopropyl group can project into specific pockets of enzyme active sites or receptor binding domains, leading to improved pharmacological profiles.

The 2,4-dichloro-5-cyclopropylpyrimidine scaffold itself represents a versatile synthetic intermediate. The two chlorine atoms at the 2 and 4 positions offer reactive handles for nucleophilic substitution, allowing for the facile introduction of a diverse array of functional groups to explore the chemical space and optimize for desired biological activities.

Potential Biological Activities and Mechanistic Insights

While direct studies on 2,4-dichloro-5-cyclopropylpyrimidine derivatives are emerging, a comprehensive analysis of structurally related compounds provides a strong foundation for predicting their therapeutic potential.

Anticancer Activity: Targeting the Proliferative Machinery

Pyrimidine derivatives are well-represented in oncology, with notable examples including 5-fluorouracil and its prodrugs.[2] The introduction of various substituents on the pyrimidine ring has led to the discovery of potent inhibitors of key oncogenic pathways.

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1][4][5][6][7] The pyrimidine scaffold is a known "hinge-binder," mimicking the adenine base of ATP to competitively inhibit kinase activity.[4][5] Derivatives of 2,4-diaminopyrimidine and related scaffolds have shown potent inhibitory activity against a range of kinases, including hematopoietic progenitor kinase 1 (HPK1), cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR).[8][9][10] The cyclopropyl group at the 5-position can be strategically employed to enhance selectivity and potency by interacting with specific residues in the kinase active site.

Potential Signaling Pathway Inhibition

Caption: Potential inhibition of oncogenic signaling pathways by 5-cyclopropylpyrimidine derivatives.

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain cyclopenta[d]pyrimidine derivatives have demonstrated potent anti-mitotic activity by inhibiting tubulin polymerization.[11] Structure-activity relationship studies of these compounds could guide the design of 5-cyclopropylpyrimidine analogues with similar mechanisms of action.

Antiviral Activity: A Broad Spectrum of Possibilities

The pyrimidine core is present in numerous antiviral nucleoside analogues. Synthetic derivatives have also shown promise against a range of viruses.[12][13]

Derivatives of pyrimido[5,4-d]pyrimidines and[1][11][14]triazolo[4,5-d]pyrimidin-7(6H)-ones have demonstrated antiviral activity against viruses such as Chikungunya virus (CHIKV) by targeting viral enzymes essential for replication, like the nsP1 capping enzyme.[12][15] The unique electronic and steric properties of the cyclopropyl group could be exploited to design novel inhibitors of viral polymerases or proteases.

Antibacterial Activity: Combating Drug Resistance

The rise of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents. Pyrimidine derivatives, such as the broad-spectrum antibacterial agent trimethoprim, have a long history of use in treating bacterial infections.[16]

Trimethoprim acts by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis.[16] The 2,4-diaminopyrimidine scaffold is a key pharmacophore for DHFR inhibition.[17] By analogy, 5-cyclopropyl-2,4-diaminopyrimidine derivatives could be synthesized and evaluated for their antibacterial activity. Furthermore, cyclic dipeptides containing a piperazinedione core, which can be accessed from pyrimidine precursors, have shown potent activity against multidrug-resistant and biofilm-forming bacteria.[18][19][20]

Experimental Protocols and Methodologies

The successful development of 2,4-dichloro-5-cyclopropylpyrimidine derivatives as therapeutic agents relies on robust and reproducible experimental protocols.

General Synthetic Approach

The synthesis of 2,4-dichloro-5-cyclopropylpyrimidine derivatives typically begins with the construction of the 5-cyclopropyluracil core, followed by chlorination.

Step-by-Step Synthesis of 2,4-Dichloro-5-cyclopropylpyrimidine

-

Synthesis of 5-Cyclopropyluracil: This can be achieved through various methods, including the condensation of a cyclopropyl-substituted three-carbon unit with urea or a related synthon.

-

Chlorination: The resulting 5-cyclopropyluracil is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2,4-dichloro-5-cyclopropylpyrimidine.[21][22]

-

Derivatization: The dichloro intermediate can then undergo sequential nucleophilic aromatic substitution at the C4 and C2 positions with various amines, alcohols, or thiols to generate a library of derivatives for biological screening.

Workflow for Synthesis and Derivatization

Caption: General synthetic workflow for 2,4-dichloro-5-cyclopropylpyrimidine derivatives.

In Vitro Biological Assays

-

Cell Viability Assay (MTT or CellTiter-Glo®): To determine the cytotoxic or cytostatic effects of the compounds on a panel of cancer cell lines.

-

Kinase Inhibition Assay (e.g., LanthaScreen® or ADP-Glo™): To quantify the inhibitory activity against specific protein kinases.

-

Tubulin Polymerization Assay: To assess the effect of the compounds on microtubule dynamics.

-

Cell Cycle Analysis (Flow Cytometry): To determine the effect of the compounds on cell cycle progression.

-

Apoptosis Assay (e.g., Annexin V/PI staining): To evaluate the induction of programmed cell death.

-

Cytopathic Effect (CPE) Inhibition Assay: To measure the ability of the compounds to protect host cells from virus-induced death.

-

Plaque Reduction Assay: To quantify the reduction in viral plaques in the presence of the compounds.

-

Viral Enzyme Inhibition Assays: To assess the direct inhibition of viral enzymes like polymerases or proteases.

-

Minimum Inhibitory Concentration (MIC) Determination: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Bacterial Enzyme Inhibition Assays (e.g., DHFR assay): To measure the inhibition of essential bacterial enzymes.

-

Biofilm Inhibition Assay: To evaluate the ability of compounds to prevent or disrupt biofilm formation.

Structure-Activity Relationship (SAR) Insights

Based on studies of related pyrimidine derivatives, several key SAR trends can be anticipated for 2,4-dichloro-5-cyclopropylpyrimidine derivatives:

| Position of Substitution | Potential Impact on Activity | Rationale |

| C2 and C4 | Crucial for modulating potency and selectivity. Small, basic amines often favor kinase inhibition.[8][10][23] | These positions directly interact with the target protein's binding pocket. |

| 5-Cyclopropyl group | Likely enhances potency and can improve metabolic stability.[3] | Provides a rigid scaffold that can fit into hydrophobic pockets of the target. |

| Substituents on appended groups | Fine-tunes physicochemical properties (solubility, permeability) and can introduce additional binding interactions.[11][24] | Can be optimized to improve drug-like properties and target engagement. |

Conclusion and Future Directions

The 2,4-dichloro-5-cyclopropylpyrimidine scaffold holds significant promise as a versatile platform for the discovery of novel therapeutic agents. Drawing on the extensive body of research on related pyrimidine derivatives, it is plausible that this class of compounds will exhibit potent anticancer, antiviral, and/or antibacterial activities. The synthetic tractability of the 2,4-dichloro intermediate allows for the rapid generation of diverse chemical libraries, facilitating comprehensive SAR studies.

Future research should focus on the systematic synthesis and biological evaluation of 2,4-dichloro-5-cyclopropylpyrimidine derivatives against a broad range of biological targets. In-depth mechanistic studies of the most promising lead compounds will be essential to elucidate their modes of action and guide further optimization. The strategic incorporation of the 5-cyclopropyl moiety, combined with thoughtful derivatization at the C2 and C4 positions, presents a compelling strategy for the development of next-generation therapeutics.

References

-

Guenin, E., et al. (Date unavailable). Structure‐activity relationship for antiproliferative activity. ResearchGate. Available from: [Link]

-

Patel, H., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Available from: [Link]

-

Gangjee, A., et al. (2012). Structure activity-relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents. PMC. Available from: [Link]

-

Cottam, H. B., et al. (1990). Antitumor and antiviral activity of synthetic alpha- and beta-ribonucleosides of certain substituted pyrimido[5,4-d]pyrimidines. PubMed. Available from: [Link]

- (2022). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. Google Patents.

-

Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]

-

Sidwell, R. W., et al. (1979). Antiviral activity of sodium 5-aminosulfonyl-2,4-dichlorobenzoate (M12325). PubMed. Available from: [Link]

-

Leese, M. P., et al. (2011). Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. PubMed. Available from: [Link]

-

Kaushik S. Patel, et al. (Date unavailable). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES. . Available from: [Link]

- (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Google Patents.

-

Chavda, S. V., et al. (2015). Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. PubMed. Available from: [Link]

- (2022). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents.

-

Tan, S. K., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. Available from: [Link]

-

Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC. Available from: [Link]

-

Studley, J. (Date unavailable). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available from: [Link]

-

(2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ijcrt.org. Available from: [Link]

-

Al-Shuhaib, M. B. S., et al. (2022). Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. MDPI. Available from: [Link]

- (Date unavailable). U.S. Appl. No. 13/747,322. Google Patents.

-

Liu, J., et al. (2025). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1. PubMed. Available from: [Link]

-

Wujec, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available from: [Link]

-

Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Available from: [Link]

-

Caccuri, F., et al. (2021). Antiviral Activity Exerted by Natural Products against Human Viruses. MDPI. Available from: [Link]

- Finlay, M. R. V., et al. (2015). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds. Google Patents.

-

Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Available from: [Link]

-

Wang, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed. Available from: [Link]

-

Liu, C., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. PubMed. Available from: [Link]

-

Roth, B., et al. (1980). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 2. C-Alkylation of pyrimidines with Mannich bases and application to the synthesis of trimethoprim and analogues. PubMed. Available from: [Link]

-

Jones, S. D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available from: [Link]

-

Camarasa, M. J., et al. (2017). Antiviral activity of[1][11][14]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1. PubMed. Available from: [Link]

-

Chen, C. H., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available from: [Link]

-

(Date unavailable). Understanding 2,4-Dichloro-5-fluoropyrimidine: Properties, Applications, and Supply. ningbo-inno.com. Available from: [Link]

-

Jones, S. D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. Available from: [Link]

-

Singh, P., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available from: [Link]

-

Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available from: [Link]

-

Driche, E. H., et al. (2024). In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria. PubMed. Available from: [Link]

-

Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. PubMed. Available from: [Link]

-

Kumar, S. N., et al. (2014). Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic. PubMed. Available from: [Link]

-

Ghattavi, K., et al. (2021). Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). PMC. Available from: [Link]

-

Gunasekera, S. P., et al. (2022). A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. MDPI. Available from: [Link]

Sources

- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 10. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure activity-relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antitumor and antiviral activity of synthetic alpha- and beta-ribonucleosides of certain substituted pyrimido[5,4-d]pyrimidines: a new synthetic strategy for exocyclic aminonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Antiviral activity of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 2. C-Alkylation of pyrimidines with Mannich bases and application to the synthesis of trimethoprim and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 22. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 23. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dichloro-5-cyclopropylpyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 2,4-dichloro-5-cyclopropylpyrimidine, a key heterocyclic building block in medicinal chemistry. The document details its synthesis, starting from the preparation of the 5-cyclopropyluracil precursor to its subsequent chlorination. The guide explores the chemical reactivity of the title compound, highlighting its utility in the synthesis of diverse and complex molecular architectures, particularly kinase inhibitors. Case studies on its application in the development of potent therapeutic agents are presented, supported by experimental protocols and biological activity data. This whitepaper serves as an essential resource for researchers engaged in the design and synthesis of novel pharmaceuticals.

Introduction: The Significance of the 5-Substituted Pyrimidine Scaffold

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity. Among these, 5-substituted pyrimidines have garnered significant attention due to their versatile reactivity and their ability to serve as key intermediates in the synthesis of a wide array of therapeutic agents. 2,4-Dichloro-5-cyclopropylpyrimidine, with its two reactive chlorine atoms and a lipophilic cyclopropyl group at the 5-position, represents a valuable and highly versatile building block for drug discovery programs. The cyclopropyl moiety can enhance metabolic stability and binding affinity, making it an attractive substituent in modern drug design.

This guide will provide a deep dive into the chemistry and application of 2,4-dichloro-5-cyclopropylpyrimidine, offering insights into its synthesis, reactivity, and role in the development of next-generation therapeutics.

Synthesis of 2,4-Dichloro-5-cyclopropylpyrimidine: A Two-Step Approach

The synthesis of 2,4-dichloro-5-cyclopropylpyrimidine is most effectively achieved through a two-step process, commencing with the preparation of the precursor, 5-cyclopropyluracil (also known as 5-cyclopropyl-2,4-dihydroxypyrimidine).

Step 1: Synthesis of 5-Cyclopropyluracil

The synthesis of 5-cyclopropyluracil is a critical first step. While various methods for the synthesis of uracil derivatives exist, a common and effective approach involves the condensation of a C3-synthon with urea or a urea derivative. For 5-cyclopropyluracil, this would typically involve a cyclopropyl-substituted three-carbon precursor.

Experimental Protocol: Synthesis of 5-Cyclopropyluracil (Proposed)

-

Reaction Setup: To a solution of sodium ethoxide in ethanol, add diethyl cyclopropylmalonate and urea.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude 5-cyclopropyluracil can be further purified by recrystallization.

Step 2: Chlorination of 5-Cyclopropyluracil

The conversion of 5-cyclopropyluracil to 2,4-dichloro-5-cyclopropylpyrimidine is achieved through a chlorination reaction. This transformation is a standard procedure in pyrimidine chemistry, typically employing a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅). The use of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, is often employed to neutralize the HCl generated during the reaction and to facilitate the chlorination process[1][2].

Experimental Protocol: Synthesis of 2,4-Dichloro-5-cyclopropylpyrimidine

This protocol is adapted from general methods for the chlorination of uracil derivatives and should be optimized for specific laboratory conditions.[1][2][3]

-

Reaction Setup: In a flask equipped with a reflux condenser and a nitrogen inlet, suspend 5-cyclopropyluracil in an excess of phosphorus oxychloride.

-

Addition of Base: Slowly add a catalytic amount of N,N-dimethylformamide (DMF) or an equivalent of a tertiary amine base (e.g., N,N-diethylaniline) to the suspension.

-

Heating: Heat the reaction mixture to reflux and maintain the temperature until the reaction is complete, as monitored by TLC or HPLC.

-

Quenching: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford 2,4-dichloro-5-cyclopropylpyrimidine.

Figure 1: General synthetic scheme for 2,4-dichloro-5-cyclopropylpyrimidine.

Physicochemical Properties and Spectroscopic Characterization

While detailed experimental spectroscopic data for 2,4-dichloro-5-cyclopropylpyrimidine is not widely published, its expected properties can be inferred from related compounds.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₇H₅Cl₂N₂ | - |

| Molecular Weight | 187.04 g/mol | - |

| Appearance | Likely a solid or low-melting solid | [4] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate) | [4] |

| ¹H NMR | Expected signals for the cyclopropyl protons and the pyrimidine ring proton. | - |

| ¹³C NMR | Expected signals for the cyclopropyl carbons and the pyrimidine ring carbons. | - |

| Mass Spectrometry | Molecular ion peak (M+) expected at m/z 187, with characteristic isotopic pattern for two chlorine atoms. | - |

| Infrared (IR) | Characteristic peaks for C-H, C=C, and C-N stretching vibrations. | - |

Note: The absence of publicly available, experimentally verified spectroscopic data highlights a gap in the current literature.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 2,4-dichloro-5-cyclopropylpyrimidine stems from the differential reactivity of the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4 position is generally more susceptible to nucleophilic substitution than the C2 position. This regioselectivity allows for a stepwise and controlled introduction of different substituents, making it a powerful tool for building molecular diversity.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms of 2,4-dichloro-5-cyclopropylpyrimidine are readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the straightforward synthesis of 2,4,5-trisubstituted pyrimidines.

Figure 2: Stepwise nucleophilic substitution on the 2,4-dichloropyrimidine core.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents also serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the chemical space accessible from this versatile intermediate.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 2,4,5-trisubstituted pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The substituents at the C2 and C4 positions can be tailored to interact with specific residues in the ATP-binding pocket of kinases, while the group at the C5 position can be used to modulate solubility, metabolic stability, and target selectivity.

Case Study: Inhibition of Plasmodial Protein Kinases

A notable application of 2,4-dichloro-5-cyclopropylpyrimidine is in the development of inhibitors against protein kinases from Plasmodium falciparum, the parasite responsible for malaria. In a study aimed at identifying novel antimalarial agents, 2,4-dichloro-5-cyclopropylpyrimidine was used as a starting material for the synthesis of a series of 2,4,5-trisubstituted pyrimidines.

Synthetic Workflow: From Dichloropyrimidine to Kinase Inhibitor

-

Initial Substitution: 2,4-dichloro-5-cyclopropylpyrimidine is first reacted with a primary amine (e.g., an aniline derivative) to selectively substitute the more reactive C4 chlorine.

-

Second Substitution/Coupling: The remaining chlorine at the C2 position is then displaced by another nucleophile or used in a cross-coupling reaction to introduce further diversity.

Figure 3: General workflow for the synthesis of pyrimidine-based kinase inhibitors.

Biological Activity Data

While specific IC₅₀ values for compounds derived directly from 2,4-dichloro-5-cyclopropylpyrimidine in the public domain are limited, the general class of 2,4,5-trisubstituted pyrimidines has demonstrated potent inhibitory activity against a range of kinases, including those crucial for parasite survival.

Conclusion and Future Perspectives

2,4-Dichloro-5-cyclopropylpyrimidine is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the differential reactivity of its two chlorine atoms allow for the efficient construction of diverse libraries of 2,4,5-trisubstituted pyrimidines. The demonstrated utility of this scaffold in the development of kinase inhibitors highlights its potential for the discovery of novel therapeutic agents for a variety of diseases.

Future research in this area could focus on the development of more efficient and environmentally friendly synthetic routes to both 5-cyclopropyluracil and 2,4-dichloro-5-cyclopropylpyrimidine. Furthermore, the exploration of a wider range of nucleophiles and cross-coupling partners in reactions with this intermediate will undoubtedly lead to the discovery of new compounds with unique biological activities. The systematic compilation and public dissemination of spectroscopic data for this and related intermediates would also be of great benefit to the scientific community.

References

- CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google P

- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google P

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (URL: Not available)

Sources

- 1. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 2. japsonline.com [japsonline.com]

- 3. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 4. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Dichloro-5-cyclopropylpyrimidine

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 5-Cyclopropylpyrimidine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling pathways, represent a pivotal class of drug targets, particularly in oncology. The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, largely due to its bioisosteric resemblance to the adenine core of ATP, enabling competitive inhibition at the kinase hinge region.[1] The strategic functionalization of the pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on the utility of 2,4-dichloro-5-cyclopropylpyrimidine , a versatile building block for the synthesis of a diverse array of kinase inhibitors. The dichloro substitution at the C2 and C4 positions provides two reactive handles for sequential chemical modifications, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The cyclopropyl group at the C5 position is a key feature; its small, rigid, and lipophilic nature can enhance binding affinity, improve metabolic stability, and provide a vector for exploring new regions of the kinase active site.

This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and structure-activity relationship (SAR) insights for leveraging 2,4-dichloro-5-cyclopropylpyrimidine in the discovery of novel kinase inhibitors.

Part 1: Synthesis of the Core Scaffold: 2,4-Dichloro-5-cyclopropylpyrimidine

The synthesis of the 2,4-dichloro-5-cyclopropylpyrimidine core typically starts from a more readily available pyrimidine precursor, such as 5-cyclopropyluracil. The key transformation is the chlorination of the hydroxyl groups at the C2 and C4 positions.

Conceptual Workflow for Core Scaffold Synthesis

Sources

Strategic Application Note: Buchwald-Hartwig Amination of 2,4-Dichloro-5-cyclopropylpyrimidine

Part 1: Executive Summary & Substrate Analysis

The Challenge: Regioselectivity in a Sterically Biased System

The amination of 2,4-dichloro-5-cyclopropylpyrimidine presents a classic problem in heterocyclic chemistry: distinguishing between two electrophilic sites (C2 and C4) that are electronically distinct but sterically compromised.

While the C4 position is electronically favored for oxidative addition (being "para-like" to N1), the C5-cyclopropyl group introduces a unique complication. Unlike a simple proton (H) or a linear alkyl chain, the cyclopropyl ring adds significant steric bulk immediately adjacent to the C4 chloride. This steric shielding can retard the rate of C4 oxidative addition, narrowing the reactivity gap between C4 and C2 and leading to inseparable regioisomeric mixtures (C4-amine vs. C2-amine) or bis-amination.

Electronic & Steric Map

-

C4 Position (Target A): Electronically most deficient (most electrophilic). However, it is sterically hindered by the C5-cyclopropyl group.

-

C2 Position (Target B): Located between two nitrogens. Less electrophilic than C4 but sterically more accessible (flanked by Cl and N, with no C5 substituent interference).

-

C5-Cyclopropyl: Acts as a weak electron donor (via induction/hyperconjugation) and a steric block.

Part 2: Mechanistic Strategy & Catalyst Selection[1]

To achieve high fidelity (>95:5 regioselectivity), we must rely on Kinetic Control . The reaction must be tuned so that the catalyst engages the electronically activated C4 position before the steric penalty of the cyclopropyl group forces it to the C2 position.

Catalyst System Selection

For this specific substrate, "generic" Pd conditions (e.g., Pd(PPh3)4) often fail to discriminate, yielding 80:20 mixtures. We utilize bulky, electron-rich phosphine ligands to amplify the electronic differentiation.

| Component | Recommendation | Rationale |

| Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Stable sources of Pd(0). Pd(OAc)₂ is preferred for cost, reduced in situ by the phosphine. |

| Ligand (Primary) | BrettPhos or RuPhos | BrettPhos is bulky enough to enforce reductive elimination but selective for the C4 position. RuPhos is excellent for secondary amines. |

| Ligand (Alternative) | XantPhos | Large bite angle. Often favors mono-coupling over bis-coupling due to steric crowding around Pd. |

| Base | Cs₂CO₃ or K₂CO₃ | Crucial: Avoid strong alkoxide bases (NaOtBu) initially. Carbonates are mild, preventing competitive hydrolysis of the sensitive chlorides and reducing background |

| Solvent | 1,4-Dioxane or Toluene | Non-polar/aprotic solvents minimize non-catalyzed |

Part 3: Experimental Protocols

Protocol A: C4-Selective Mono-Amination (Primary Workflow)

Objective: Selective coupling of an amine at the C4 position, leaving C2-Cl intact for further diversification.

Materials

-

2,4-Dichloro-5-cyclopropylpyrimidine (1.0 equiv)

-

Amine Nucleophile (1.05 equiv) — Do not use excess.

-

Pd(OAc)₂ (2 mol%)

-

BrettPhos (4 mol%) — Maintain 1:2 Pd:Ligand ratio.

-

Cs₂CO₃ (2.0 equiv) — Anhydrous, granular.

-

1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure

-